1,4-dimethyl-1H-pyrazole-3-carbaldehyde
Overview
Description
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with two methyl groups and an aldehyde functional group. Its distinct chemical properties make it a valuable intermediate in various chemical reactions and applications.
Scientific Research Applications
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a building block for designing enzyme inhibitors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde is used in the preparation of inhibitors of SARM1 . SARM1 (Sterile Alpha and TIR Motif Containing 1) is a protein that plays a crucial role in axonal degeneration . The compound’s primary target is therefore SARM1, and its role is to inhibit this protein to prevent or treat axonal degeneration .
Mode of Action
It is known that the compound interacts with its target, sarm1, resulting in the inhibition of this protein . This interaction and the resulting changes could potentially prevent or slow down the process of axonal degeneration .
Biochemical Pathways
The biochemical pathways affected by this compound are related to axonal degeneration. By inhibiting SARM1, the compound may affect the pathways that lead to this degenerative process . The downstream effects of this interaction could include the preservation of axonal health and function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the inhibition of SARM1 . This inhibition could potentially prevent or slow down axonal degeneration, preserving the health and function of axons .
Safety and Hazards
Future Directions
Pyrazoles, including 1,4-dimethyl-1H-pyrazole-3-carbaldehyde, have been gaining popularity in several fields of science . They are frequently used as scaffolds in the synthesis of bioactive chemicals . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives .
Preparation Methods
The synthesis of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole with formaldehyde under specific conditions. The reaction typically takes place in the presence of a catalyst, such as an acid or base, to facilitate the formation of the aldehyde group . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethylformamide, and catalysts such as acids, bases, or transition metals. Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones.
Comparison with Similar Compounds
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
1,4-Dimethyl-1H-pyrazole-5-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,4-dimethylpyrazole-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8(2)7-6(5)4-9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBYTIDNKQGSAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861585-27-5 | |
Record name | 1,4-dimethyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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